2-Methoxy-1-naphthylmagnesium bromide CAS number and identifiers
2-Methoxy-1-naphthylmagnesium bromide CAS number and identifiers
An In-depth Technical Guide to 2-Methoxy-1-naphthylmagnesium Bromide for Advanced Synthesis
This guide provides an in-depth technical overview of 2-Methoxy-1-naphthylmagnesium bromide, a specialized Grignard reagent. Tailored for researchers, chemists, and professionals in drug development, this document delves into the core identifiers, synthesis protocols, handling procedures, and synthetic applications of this potent organometallic compound. The content is structured to deliver not just procedural steps but also the underlying scientific principles that govern its reactivity and utility, ensuring a comprehensive understanding for its effective application in complex organic synthesis.
Core Compound Identification
Precise identification is paramount in chemical synthesis. 2-Methoxy-1-naphthylmagnesium bromide is a specific organomagnesium halide, valued for its ability to introduce the 2-methoxy-1-naphthyl moiety as a strong nucleophile. The key identifiers for this reagent are summarized below.
| Identifier | Value | Source |
| CAS Number | 36321-90-1 | [1] |
| Molecular Formula | C₁₁H₉BrMgO | Inferred from structure |
| InChI Code | 1S/C11H9O.BrH.Mg/c1-12-11-7-6-9-4-2-3-5-10(9)8-11;;/h2-7H,1H3;1H;/q;;+1/p-1 | |
| InChI Key | HSNMRDJFWMDEPM-UHFFFAOYSA-M | |
| Common Form | 0.25 M solution in Tetrahydrofuran (THF) | [1] |
Synthesis Protocol and Mechanistic Insight
The preparation of Grignard reagents is a foundational technique in organometallic chemistry, occurring as a heterogeneous reaction on the surface of magnesium metal.[2] The successful synthesis of 2-Methoxy-1-naphthylmagnesium bromide hinges on the meticulous exclusion of atmospheric moisture and oxygen, as the reagent is a potent base and nucleophile that reacts readily with protic solvents and is susceptible to oxidation.
Causality in Experimental Design
The choice of an anhydrous ether solvent, typically tetrahydrofuran (THF), is critical. THF serves a dual purpose: it acts as the solvent for the organic halide and, crucially, solvates the magnesium center of the formed Grignard reagent.[2][3] This coordination stabilizes the organomagnesium species in solution, often existing in a dynamic Schlenk equilibrium between the monomeric (RMgX) and dimeric forms (R₂Mg and MgX₂).[2] Initiation of the reaction is the rate-determining step and can be challenging. The use of an activating agent like iodine or 1,2-dibromoethane is a field-proven technique. These agents react with the magnesium to clean and etch the metal surface, exposing fresh, unoxidized magnesium to initiate the primary reaction.[4][5]
Detailed Step-by-Step Methodology
The following protocol describes the laboratory-scale synthesis of 2-Methoxy-1-naphthylmagnesium bromide from its corresponding halide, 1-bromo-2-methoxynaphthalene.
Reagents and Equipment:
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Magnesium turnings
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1-Bromo-2-methoxynaphthalene
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Anhydrous Tetrahydrofuran (THF)
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Iodine (a single crystal) or 1,2-dibromoethane
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Three-necked round-bottom flask, reflux condenser, and pressure-equalizing dropping funnel
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Inert atmosphere setup (Nitrogen or Argon)
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Magnetic stirrer and heating mantle
Protocol:
-
Preparation: All glassware must be rigorously dried in an oven (e.g., at 120°C overnight) and assembled hot under a stream of dry nitrogen or argon to ensure a completely anhydrous system.
-
Charging the Flask: Place magnesium turnings (1.2 equivalents) into the three-necked flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane.
-
Solvent Addition: Add a small portion of anhydrous THF to just cover the magnesium turnings.
-
Initiation: Prepare a solution of 1-bromo-2-methoxynaphthalene (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small amount (approx. 10%) of this solution to the magnesium suspension.
-
Observation and Reflux: The reaction is initiated when the brown color of the iodine disappears and gentle bubbling from the magnesium surface is observed. A spontaneous warming of the mixture is a key indicator. If the reaction does not start, gentle heating may be applied. Once initiated, the reaction should be self-sustaining.
-
Controlled Addition: Once a vigorous reflux is established, add the remaining 1-bromo-2-methoxynaphthalene solution dropwise at a rate that maintains a steady reflux.[5] This controlled addition prevents a runaway reaction.
-
Completion: After the addition is complete, the reaction mixture, which typically appears as a dark solution, should be heated to reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.[5]
-
Storage and Use: The resulting solution of 2-Methoxy-1-naphthylmagnesium bromide should be cooled to room temperature and used immediately or transferred via cannula to a dry, inert-atmosphere storage vessel.
Visualizing the Synthesis Workflow
Caption: Workflow for the synthesis of Grignard reagents.
Safe Handling and Storage
The high reactivity of 2-Methoxy-1-naphthylmagnesium bromide necessitates stringent safety protocols. As with all Grignard reagents, it is classified as a flammable and water-reactive substance.[6][7]
-
Handling: All manipulations must be carried out under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[8][9] Use personal protective equipment, including flame-retardant lab coats, safety goggles, and chemical-resistant gloves.[7]
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Storage: The reagent is typically stored as a solution in THF. It should be kept in a tightly sealed container under an inert gas in a cool, dry place, away from sources of ignition.[7][8] Refrigerated storage is recommended.
-
Quenching and Disposal: Unused or waste Grignard reagent must be quenched carefully. This is typically done by slow, controlled addition to a cooled, stirred solution of a weak protic source, such as isopropanol in an inert solvent, followed by a more reactive quencher like water or aqueous ammonium chloride. The process is highly exothermic and releases flammable gases.
Applications in Organic Synthesis
2-Methoxy-1-naphthylmagnesium bromide functions as a powerful nucleophile, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Its primary utility is the introduction of the sterically defined 2-methoxy-1-naphthyl group into target molecules.
Nucleophilic Addition to Carbonyls
A classic application of Grignard reagents is their reaction with aldehydes, ketones, and esters. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, leading to the formation of secondary alcohols, tertiary alcohols, and ketones/tertiary alcohols, respectively, after an aqueous workup. The presence of the methoxy group and the bulky naphthalene ring can influence the stereochemical outcome of these additions.
Cross-Coupling Reactions
While not a primary application, naphthyl Grignard reagents can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Kumada coupling) to form biaryl compounds. These structures are prevalent in materials science and medicinal chemistry.
Visualizing a Key Reaction
Caption: Nucleophilic addition to a ketone.
Conclusion
2-Methoxy-1-naphthylmagnesium bromide is a valuable, albeit sensitive, synthetic tool. Its effective use demands a solid understanding of its chemical properties and strict adherence to anhydrous and anaerobic reaction conditions. By providing both the procedural knowledge and the mechanistic rationale, this guide equips researchers with the necessary expertise to confidently and safely leverage this potent reagent in their synthetic endeavors, paving the way for the creation of novel and complex molecular architectures.
References
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Gelest. 2-Methoxy-1-naphthylmagnesium bromide, 0.25M in tetrahydrofuran | CAS 36321-90-1. [Link]
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Synthonix. Material Safety Data Sheet. [Link]
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The Royal Society of Chemistry. Supplementary Information. [Link]
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Organic Syntheses. DIHYDRO-4,4-DIMETHYL-2-OXAZOLE-2'-ANISALDEHYDE ADDITION PRODUCT: o-(4,4-DIMETHYL-2-OXAZOLIN-2-YL)BENZALDEHYDE. [Link]
-
Organic Syntheses. ALDEHYDES FROM GRIGNARD REAGENTS: 2-METHYLBUTANAL-1-d. [Link]
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LookChem. Cas 21473-01-8,2-NAPHTHYLMAGNESIUM BROMIDE. [Link]
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PubChem. 2-Naphthylmagnesium bromide solution | C10H7BrMg | CID 11195619. [Link]
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Organic Syntheses. OXIDATION OF GRIGNARD REAGENTS: 6-METHOXY-2-NAPHTHOL. [Link]
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